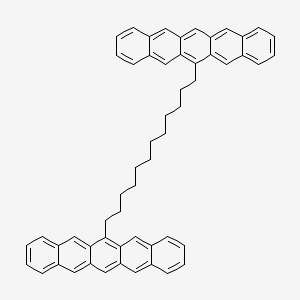
6,6'-(Dodecane-1,12-diyl)dipentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Dodecane-1,12-diyl)dipentacene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two pentacene units connected by a dodecane linker. Pentacene is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The dodecane linker in 6,6’-(Dodecane-1,12-diyl)dipentacene provides flexibility and enhances the compound’s solubility and processability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)dipentacene typically involves the following steps:
Preparation of Dodecane-1,12-diol: Dodecane-1,12-diol can be synthesized through the reduction of dodecanedioic acid using a reducing agent such as lithium aluminum hydride.
Formation of Dodecane-1,12-diyl Bis(bromide): Dodecane-1,12-diol is then converted to dodecane-1,12-diyl bis(bromide) by reacting it with phosphorus tribromide.
Coupling with Pentacene: The final step involves coupling the dodecane-1,12-diyl bis(bromide) with pentacene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 6,6’-(Dodecane-1,12-diyl)dipentacene.
Industrial Production Methods
Industrial production of 6,6’-(Dodecane-1,12-diyl)dipentacene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Dodecane-1,12-diyl)dipentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pentacenequinone derivatives.
Reduction: Formation of pentacenehydroquinone derivatives.
Substitution: Formation of brominated pentacene derivatives.
Aplicaciones Científicas De Investigación
6,6’-(Dodecane-1,12-diyl)dipentacene has several scientific research applications, including:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells for efficient light absorption and charge transport.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Mecanismo De Acción
The mechanism of action of 6,6’-(Dodecane-1,12-diyl)dipentacene in organic electronics involves the following steps:
Charge Injection: Electrons or holes are injected into the compound from the electrodes.
Charge Transport: The charges move through the conjugated system of the pentacene units, facilitated by the flexible dodecane linker.
Charge Collection: The charges are collected at the opposite electrode, completing the circuit.
The molecular targets and pathways involved include the π-conjugated system of the pentacene units, which allows for efficient charge transport and high charge carrier mobility.
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: A well-known organic semiconductor with high charge carrier mobility.
6,6’-(Hexane-1,6-diyl)dipentacene: Similar structure but with a shorter hexane linker.
6,6’-(Octane-1,8-diyl)dipentacene: Similar structure but with an octane linker.
Uniqueness
6,6’-(Dodecane-1,12-diyl)dipentacene is unique due to its longer dodecane linker, which provides enhanced solubility and processability compared to its shorter-linker analogs. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices.
Propiedades
Número CAS |
920514-15-4 |
|---|---|
Fórmula molecular |
C56H50 |
Peso molecular |
723.0 g/mol |
Nombre IUPAC |
6-(12-pentacen-6-yldodecyl)pentacene |
InChI |
InChI=1S/C56H50/c1(3-5-7-9-27-51-53-35-43-23-15-11-19-39(43)29-47(53)33-48-30-40-20-12-16-24-44(40)36-54(48)51)2-4-6-8-10-28-52-55-37-45-25-17-13-21-41(45)31-49(55)34-50-32-42-22-14-18-26-46(42)38-56(50)52/h11-26,29-38H,1-10,27-28H2 |
Clave InChI |
HWKKJKJPUWSTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=CC9=CC1=CC=CC=C1C=C96 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-Piperidinecarboxamide, 1-acetyl-N-[2-(2,4-dichlorophenoxy)phenyl]-](/img/structure/B12615611.png)
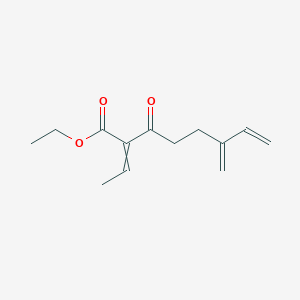

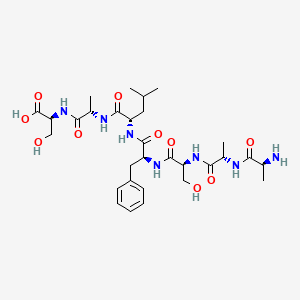
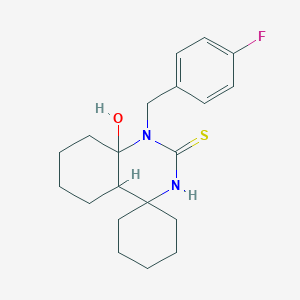
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
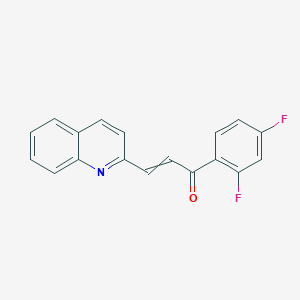
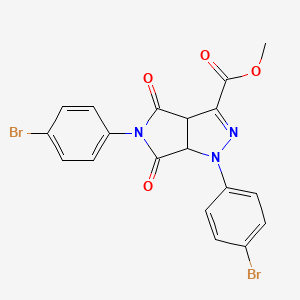
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
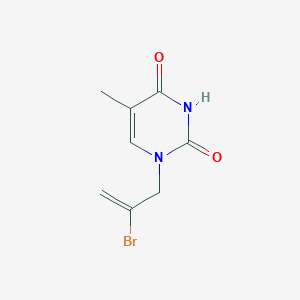
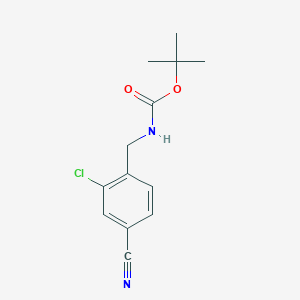
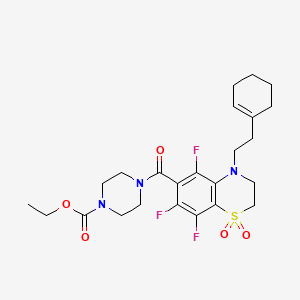
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
